N-Phenyl-1-naphthylamine hydrobromide

Vue d'ensemble

Description

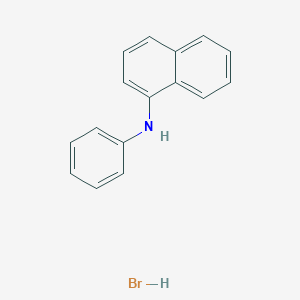

N-Phenyl-1-naphthylamine hydrobromide is an organic compound with the molecular formula C16H14BrN. It is a derivative of N-Phenyl-1-naphthylamine, where the hydrobromide salt form enhances its solubility and stability. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Phenyl-1-naphthylamine can be synthesized by reacting aniline with 1-naphthylamine in the liquid phase at temperatures ranging from 100 to 400°C under normal pressure. A catalyst mixture comprising boron and fluorine is employed in this reaction . The reaction can be carried out either discontinuously or continuously, and the catalyst can be recovered and reused.

Industrial Production Methods

In industrial settings, the production of N-Phenyl-1-naphthylamine involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The hydrobromide salt is then formed by reacting N-Phenyl-1-naphthylamine with hydrobromic acid.

Analyse Des Réactions Chimiques

Types of Reactions

N-Phenyl-1-naphthylamine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted derivatives of N-Phenyl-1-naphthylamine, such as halogenated, nitrated, and sulfonated compounds.

Applications De Recherche Scientifique

Industrial Applications

1. Rubber Additives:

N-Phenyl-1-naphthylamine hydrobromide is primarily used as an antioxidant and stabilizer in rubber products. It helps prevent oxidative degradation during the processing and aging of rubber materials, enhancing their durability and performance in automotive and industrial applications .

2. Dye Manufacturing:

This compound is also utilized in the production of dyes, specifically in the synthesis of Victoria Blue, a well-known dye derived from N-phenyl-1-naphthylamine . The ability to provide vibrant colors while maintaining stability under various conditions makes it valuable in textile applications.

Scientific Research Applications

1. Carcinogenic Studies:

Research has indicated that N-phenyl-1-naphthylamine is linked to carcinogenic effects in laboratory animals. Studies involving repeated injections in mice have shown a significant incidence of malignant tumors, specifically hemangiosarcoma, highlighting its potential risks when used improperly . This aspect has led to increased scrutiny and regulation regarding its use in industrial settings.

2. Biochemical Research:

The compound has been investigated for its role in biochemical pathways, particularly concerning its metabolic activation routes which may contribute to its carcinogenicity . Understanding these mechanisms is crucial for developing safer alternatives in industrial applications.

Case Studies

Case Study 1: Occupational Exposure

A notable epidemiological study examined workers in the rubber industry exposed to N-phenyl-1-naphthylamine. The findings indicated a significantly higher incidence of bladder cancer among these workers compared to the general population, emphasizing the need for stringent safety measures and monitoring in workplaces where this compound is used .

Case Study 2: Synthetic Pathways

Research into the synthesis of N-phenyl-1-naphthylamine has revealed efficient methods involving aniline and naphthylamine under specific conditions. This process not only highlights the compound's utility but also provides insights into optimizing production methods for better yield and reduced environmental impact .

Mécanisme D'action

The mechanism of action of N-Phenyl-1-naphthylamine hydrobromide involves its interaction with cellular membranes. It acts as a fluorescent probe, allowing researchers to study membrane integrity and dynamics. The compound can insert itself into lipid bilayers, causing changes in membrane fluidity and permeability . This property is particularly useful in studying the effects of antimicrobial peptides and other membrane-active agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Phenyl-2-naphthylamine: Another derivative of naphthylamine with similar applications but different structural properties.

N-Phenyl-1-naphthylamine: The parent compound without the hydrobromide salt form.

N-Phenyl-1-naphthylamine hydrochloride: A similar salt form with different solubility and stability characteristics.

Uniqueness

N-Phenyl-1-naphthylamine hydrobromide is unique due to its enhanced solubility and stability compared to its parent compound. This makes it more suitable for certain applications, particularly in biological and industrial settings where these properties are crucial.

Activité Biologique

N-Phenyl-1-naphthylamine hydrobromide is a compound that has garnered attention for its biological activity and potential applications in various fields, including toxicology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄BrN |

| Molecular Weight | 300.19 g/mol |

| Density | 1.156 g/cm³ |

| Melting Point | 61 °C |

| Boiling Point | 370.7 °C at 760 mmHg |

| Flash Point | 190.2 °C |

These properties indicate that this compound is a stable compound under normal conditions, with significant implications for its handling and application in research.

Toxicity Studies

Research indicates that N-Phenyl-1-naphthylamine (P1NA) exhibits notable toxicity, particularly in aquatic organisms. A study comparing the biotoxicity of P1NA and N-Phenyl-2-naphthylamine (P2NA) on Microcystis aeruginosa revealed significant differences in their toxicological profiles. The effective concentration (EC50) for growth inhibition of P1NA was found to be 16.62 μM , whereas P2NA did not show detectable toxicity under similar conditions .

Biomarkers Used:

- Growth inhibition

- Esterase activity

- Photosynthetic activity

- Cell membrane integrity

The study demonstrated that P1NA could induce oxidative stress by being biotransformed into 1,4-naphthoquinone, leading to increased reactive oxygen species (ROS) production, which ultimately resulted in cellular damage and growth inhibition of the test organism .

Genotoxicity Assessments

N-Phenyl-1-naphthylamine has been evaluated for its genotoxic potential using various assays:

- Bacterial Mutagenicity : It was found to be non-mutagenic in bacterial cells.

- Mouse Lymphoma Assay : No significant increase in mutation frequency was observed.

- Sister Chromatid Exchange Assay : Marginally positive results were noted when tested with Chinese hamster ovary cells .

In vivo studies have shown that N-Phenyl-1-naphthylamine does not appear to be genotoxic, as evidenced by negative results in dominant lethal tests conducted in mice .

Metabolism and Pharmacokinetics

Studies on the metabolism of N-Phenyl-1-naphthylamine indicate that it is well absorbed after ingestion and is primarily metabolized via hydroxylation. In male Sprague-Dawley rats administered a single oral dose, radioactivity from the compound was detected in plasma within 60 minutes , with peak concentrations occurring after 4 hours . The majority of the compound was excreted through feces (approximately 90% ) within 24 hours .

Distribution Findings:

Occupational Exposure and Cancer Risk

Historical epidemiological studies have linked exposure to aromatic amines, including N-Phenyl-1-naphthylamine, with increased cancer risk, particularly bladder cancer. One notable study identified a significantly elevated incidence of bladder tumors among workers exposed to these compounds in the chemical industry . The findings highlighted a correlation between exposure duration and cancer incidence, emphasizing the need for stringent safety measures when handling such chemicals.

Propriétés

IUPAC Name |

N-phenylnaphthalen-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N.BrH/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16;/h1-12,17H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDFBSJHUNSIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369094 | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-65-4 | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.